molecular formula C12H20N2 B2640975 N'-benzyl-N,N-dimethylpropane-1,3-diamine CAS No. 32857-22-0

N'-benzyl-N,N-dimethylpropane-1,3-diamine

Cat. No.: B2640975
CAS No.: 32857-22-0
M. Wt: 192.306
InChI Key: YRZNCMFHFHBVMC-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Diamine Scaffolds

Amines, organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are fundamental to organic chemistry. They are broadly classified as primary, secondary, or tertiary, based on the number of hydrocarbyl groups attached to the nitrogen. Diamines, which possess two amino groups, represent a significant subclass of amines. The spacing between the two nitrogen atoms in a diamine scaffold—such as the 1,3-positioning in the propane (B168953) backbone of the title compound—plays a crucial role in determining its conformational flexibility and its ability to act as a chelating ligand.

The presence of both a tertiary amine (the dimethylated nitrogen) and a secondary amine (the benzylated nitrogen) within the same molecule gives N'-benzyl-N,N-dimethylpropane-1,3-diamine a distinct reactivity profile. The tertiary amine site is typically more nucleophilic and basic, while the secondary amine offers a site for further functionalization. The benzyl (B1604629) group introduces aromaticity and steric bulk, which can influence the molecule's interactions with other chemical species.

Academic Significance and Research Trajectory of this compound

The academic significance of this compound and its derivatives lies primarily in their application as ligands in coordination chemistry and as precursors for the synthesis of more complex molecules. Research has shown that N-benzyl-1,3-propanediamine derivatives can be effectively used to synthesize platinum(II) complexes. scbt.com These complexes are of interest due to the well-established anticancer activity of platinum-based drugs like cisplatin. The diamine ligand can chelate to the platinum center, influencing the resulting complex's stability, solubility, and potential biological activity. scbt.com

The research trajectory for this class of compounds has been driven by the continuous search for new therapeutic agents and efficient catalysts. By modifying the substituents on the diamine backbone, researchers can fine-tune the electronic and steric properties of the resulting metal complexes, potentially leading to enhanced catalytic performance or novel biological effects. While extensive research on the specific N',N'-dimethylated derivative is not widely documented in publicly accessible literature, the studies on its parent structures provide a strong foundation for its potential applications.

Overview of Key Research Areas and Methodologies in Diamine Chemistry

The field of diamine chemistry is rich and varied, with several key areas of active research. One of the most prominent is their use as ligands in transition metal catalysis. Diamines can coordinate to metal centers, forming stable complexes that can catalyze a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The chirality of many diamine ligands is also exploited in asymmetric catalysis to produce enantiomerically enriched products.

The synthesis of diamines itself is a significant area of research. Common methodologies include the reductive amination of dicarbonyl compounds, the reduction of dinitriles or diamides, and the alkylation of ammonia (B1221849) or primary amines with dihaloalkanes. More contemporary and "green" approaches focus on developing more efficient and environmentally benign synthetic routes, such as the reduction of di-Schiff bases in aqueous media. nih.gov

Furthermore, diamine scaffolds are integral to medicinal chemistry. They are found in a variety of biologically active natural products and synthetic drugs. The ability of the two nitrogen centers to interact with biological targets, such as enzymes and receptors, often through hydrogen bonding or ionic interactions, makes them a valuable pharmacophore.

PropertyValue
IUPAC Name This compound
CAS Number 32857-22-0
Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Canonical SMILES CN(C)CCCNCc1ccccc1

Properties

IUPAC Name

N-benzyl-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZNCMFHFHBVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzyl N,n Dimethylpropane 1,3 Diamine

Diverse Synthetic Pathways and Strategies for N'-benzyl-N,N-dimethylpropane-1,3-diamine

The construction of this compound can be approached through several synthetic strategies, primarily involving the formation of the C-N bond between the benzyl (B1604629) group and the propane-1,3-diamine backbone. Key methodologies include direct amination protocols, reductive amination, and multi-component reactions.

Amination Protocols for Diamine Construction

Direct N-alkylation of a primary amine with a suitable alkylating agent is a fundamental approach to forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of N,N-dimethylpropane-1,3-diamine with a benzyl halide, such as benzyl chloride or benzyl bromide.

The primary challenge in this approach is achieving mono-N-benzylation and avoiding the formation of the undesired N,N'-dibenzylated product. The starting diamine possesses two nucleophilic nitrogen atoms with different steric environments. The primary amine is generally more reactive than the tertiary amine, which provides a basis for selectivity. However, the initially formed secondary amine product can be more nucleophilic than the starting primary amine, leading to over-alkylation.

To control the selectivity, strategies such as using a large excess of the diamine, slow addition of the benzyl halide, and careful control of reaction temperature are often employed. The choice of base and solvent also plays a crucial role in modulating the reactivity and selectivity of the amination reaction.

Reductive Amination Approaches and Analogous Reactions

Reductive amination is a powerful and widely used method for the synthesis of amines, offering a more controlled alternative to direct alkylation. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of N,N-dimethylpropane-1,3-diamine with benzaldehyde (B42025).

The key advantage of this method is the reduced likelihood of over-alkylation, as the imine formation is typically selective for the primary amine of the diamine precursor. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices due to their mildness and selectivity. The reaction conditions, including the choice of solvent and the presence of an acid catalyst, can significantly influence the rate and efficiency of both the imine formation and the subsequent reduction.

A study on the reductive amination of benzaldehyde with various amines using borohydride exchange resin (BER) demonstrated excellent yields for the synthesis of N,N-dimethylbenzylamine, highlighting the utility of this approach for forming benzyl-amine bonds. researchgate.net While this study did not specifically use N,N-dimethylpropane-1,3-diamine, the principles are directly applicable.

Multi-Component Reactions Incorporating Diamine Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct similar diamine frameworks. For instance, a photo-induced carbonyl alkylative amination has been developed for the synthesis of unsymmetrical 1,2-diamines, bringing together an amine, an aldehyde, and an iodoarene. rsc.org Such strategies could potentially be adapted for the synthesis of 1,3-diamines.

Chemo-, Regio-, and Stereoselectivity in Diamine Synthesis

Achieving high selectivity is paramount in the synthesis of unsymmetrical diamines like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the primary goal is the selective benzylation of the primary amine in the presence of the tertiary amine of N,N-dimethylpropane-1,3-diamine. The inherent higher nucleophilicity and lower steric hindrance of the primary amine favor its reaction. However, controlling the reaction to prevent further reaction of the newly formed secondary amine is a key chemoselectivity challenge.

Regioselectivity is crucial when dealing with unsymmetrical reagents. In the context of N,N-dimethylpropane-1,3-diamine, the two nitrogen atoms are electronically and sterically distinct. Reductive amination with benzaldehyde inherently favors reaction at the more reactive primary amine, leading to high regioselectivity for the desired N'-benzyl product.

Stereoselectivity is not a factor in the synthesis of this compound itself, as no new chiral centers are formed. However, if chiral precursors were used or if the synthesis was adapted to create chiral diamines, stereocontrol would become a critical consideration.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of reactants, solvent, catalyst, temperature, and reaction time.

For amination protocols , the molar ratio of N,N-dimethylpropane-1,3-diamine to benzyl halide is a critical parameter. A higher excess of the diamine can favor mono-alkylation. The choice of base (e.g., K₂CO₃, Et₃N) and solvent can also significantly impact the reaction outcome.

In reductive amination , the choice of reducing agent is paramount. Sodium triacetoxyborohydride is often favored for its mildness and selectivity, particularly in reactions involving acid-sensitive functional groups. The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The use of an acid catalyst, such as acetic acid, can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.

A general protocol for the reductive amination of aldehydes involves reacting the aldehyde and amine in the presence of a reducing agent like sodium borohydride in a suitable solvent. The reaction of benzaldehyde with N,N-dimethylamine using a borohydride exchange resin in ethanol (B145695) has been shown to produce N,N-dimethylbenzylamine in high yield. researchgate.net A similar approach can be envisioned for N,N-dimethylpropane-1,3-diamine.

The table below outlines hypothetical optimization parameters for the reductive amination synthesis of this compound based on general principles.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reducing AgentNaBH₄NaBH(OAc)₃H₂/Pd-CNaBH(OAc)₃ may offer better selectivity and milder conditions.
SolventMethanolDichloromethaneTetrahydrofuranDCM is often effective for reductive aminations with borohydride reagents.
Temperature0 °C to rtRoom TemperatureRefluxRoom temperature is often sufficient and minimizes side reactions.
CatalystNoneAcetic Acid (catalytic)Lewis Acid (e.g., Ti(OiPr)₄)Catalytic acetic acid can accelerate iminium ion formation.

Green Chemistry Principles in Diamine Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes using less hazardous reagents, minimizing waste, and improving energy efficiency.

Key green chemistry considerations include:

Atom Economy: Reductive amination generally has a good atom economy, as the main byproduct is water. Multi-component reactions, where most atoms of the reactants are incorporated into the final product, are particularly advantageous in this regard.

Use of Safer Solvents: Traditional solvents for reductive amination, such as chlorinated hydrocarbons, are being replaced with greener alternatives. Studies have explored the use of more environmentally benign solvents for amination reactions. For instance, a catalyst-free reductive amination of aldehydes has been developed using glycerol (B35011) as a green and recyclable solvent. nih.gov

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Catalytic reductive amination processes can reduce the need for stoichiometric reagents and often proceed under milder conditions. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a tool to significantly reduce reaction times and energy consumption in organic synthesis, including the preparation of N-substituted diamines. google.com

Solvent-Free Reactions: Performing reactions without a solvent, where possible, can significantly reduce waste and simplify purification. Catalyst- and solvent-free protocols for the reduction of di-Schiff bases to diamines using sodium borohydride have been reported, showcasing a highly eco-friendly approach. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving N Benzyl N,n Dimethylpropane 1,3 Diamine

Role as a Nucleophile in Organic Transformations

N'-benzyl-N,N-dimethylpropane-1,3-diamine possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The nucleophilicity of an amine is a measure of its ability to donate its electron pair to an electrophile. In this diamine, the secondary amine is generally the more reactive nucleophilic center compared to the sterically hindered tertiary amine.

The benzyl (B1604629) group attached to the secondary amine has a dual electronic effect. Inductively, the sp3-hybridized carbon of the benzyl group is electron-donating, which should increase the electron density on the nitrogen and enhance its nucleophilicity. However, the phenyl ring can also exert a mild electron-withdrawing effect. genspark.ai Despite this, the primary factor influencing its nucleophilicity in many reactions is the steric hindrance offered by the bulky benzyl group, which can modulate its reactivity. genspark.ai

In organic transformations, this compound can participate in a variety of nucleophilic reactions, including:

Nucleophilic Substitution: Reacting with alkyl halides or other substrates with a good leaving group in SN2 reactions. The secondary amine is the typical site of reaction.

Nucleophilic Addition: Adding to carbonyl compounds such as aldehydes and ketones to form hemiaminals and imines, or to Michael acceptors in conjugate addition reactions.

Nucleophilic Acyl Substitution: Reacting with acyl chlorides or anhydrides to form amides.

The presence of two amine groups also allows this compound to act as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions.

Reaction TypeRole of this compoundProbable Reactive Site
Nucleophilic Substitution (SN2)NucleophileSecondary Amine
Nucleophilic Addition to CarbonylsNucleophileSecondary Amine
Michael AdditionNucleophileSecondary Amine
Nucleophilic Acyl SubstitutionNucleophileSecondary Amine
Coordination to Metal IonsLigandBoth Amine Groups

Probing Reaction Mechanisms of Alkylation and Acylation with this compound

Alkylation: The alkylation of this compound, typically with alkyl halides, proceeds via a nucleophilic substitution mechanism. The secondary amine, being more accessible and generally more nucleophilic than the tertiary amine, is the primary site of alkylation. The reaction mechanism is predominantly SN2, involving a backside attack by the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion.

Acylation: The acylation of this compound with reagents like acyl chlorides or anhydrides results in the formation of an amide. This reaction is a nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product. The tertiary amine is generally unreactive under these conditions due to steric hindrance.

Electrophilic Reactivity and Functional Group Interconversions

While primarily a nucleophile, the nitrogen atoms in this compound can exhibit electrophilic reactivity under specific conditions. For instance, after the initial reaction as a nucleophile, the resulting functional group may become susceptible to electrophilic attack.

Functional group interconversions involving this diamine often leverage the reactivity of its amine groups. For example, the secondary amine can be converted into a variety of other functional groups:

Conversion to Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides.

Oxidative Cleavage: The benzyl C-N bond can be cleaved under certain oxidative conditions. For instance, electrochemical oxidation can lead to the formation of an aldehyde from the benzylamine (B48309) moiety. mdpi.com

These transformations highlight the versatility of this compound in synthetic organic chemistry, allowing for the introduction of the diamine scaffold and subsequent modification.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. The rate of its reactions (kinetics) is influenced by factors such as the nucleophilicity of the amine, the electrophilicity of the reaction partner, steric hindrance, and the reaction conditions (solvent, temperature).

The nucleophilicity of amines does not always correlate directly with their basicity. researchgate.net While more basic amines are often more nucleophilic, steric effects can significantly alter this trend. masterorganicchemistry.com For this compound, the secondary amine's nucleophilicity is expected to be lower than that of a simple secondary amine like diethylamine (B46881) due to the steric bulk of the benzyl group. genspark.ai

Thermodynamically, the stability of the products formed determines the position of the equilibrium. In alkylation and acylation reactions, the formation of the C-N and C=O bonds in the products is generally thermodynamically favorable. Kinetic and thermodynamic studies of amine and diamine reactions with reporter groups have shown that intramolecular catalysis can play a significant role in the observed rates and stabilities of intermediates. nih.gov

FactorInfluence on Kinetics (Reaction Rate)Influence on Thermodynamics (Product Stability)
Nucleophilicity of Amine Higher nucleophilicity generally leads to a faster reaction.Does not directly determine product stability.
Steric Hindrance Increased steric hindrance around the nitrogen atom decreases the reaction rate.Can destabilize the product due to steric strain.
Solvent Polarity Polar aprotic solvents can enhance the rate of SN2 reactions.Can influence the position of equilibrium by solvating reactants and products differently.
Leaving Group Ability A better leaving group on the electrophile leads to a faster reaction.Does not affect the stability of the final product.

Radical Reactions and Electron Transfer Processes

In addition to its ionic reactivity, this compound can participate in radical reactions and electron transfer processes. The benzylic C-H bond is susceptible to hydrogen atom abstraction to form a resonance-stabilized benzylic radical.

Recent studies have shown that benzylamines can undergo Csp³-H arylation through a synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org In such processes, a photoredox catalyst can initiate an SET event, and a HAT catalyst can selectively abstract a hydrogen atom from the benzylic position. This allows for the formation of a new C-C bond at the benzylic carbon. While this specific reaction has been demonstrated on N,N-dimethylbenzylamine, the underlying principles are applicable to this compound. rsc.org

The nitrogen atom can also be involved in electron transfer processes. Under electrochemical conditions, benzylamines can undergo single-electron oxidation at the anode to form a nitrogen radical cation. mdpi.com This intermediate can then undergo further reactions, such as deprotonation and radical migration, leading to C-N bond cleavage. mdpi.com

N Benzyl N,n Dimethylpropane 1,3 Diamine in Coordination Chemistry and Catalysis

Ligand Design and Metal Complexation with N'-benzyl-N,N-dimethylpropane-1,3-diamine

This compound is a versatile compound in coordination chemistry, primarily due to its structural features that allow it to act as an effective ligand for various metal ions. Its propane-1,3-diamine backbone, substituted with a benzyl (B1604629) group on one nitrogen and two methyl groups on the other, provides a unique combination of flexibility and steric hindrance that can be tuned for specific applications in catalysis and materials science.

The primary coordination behavior of this compound is as a bidentate ligand. The two nitrogen atoms of the diamine backbone can donate their lone pairs of electrons to a single metal center, forming a stable six-membered chelate ring. This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands. The flexibility of the three-carbon propane (B168953) spacer allows the ligand to adopt a conformation that minimizes ring strain upon coordination.

The steric bulk introduced by the N-benzyl and N,N-dimethyl groups plays a crucial role in determining the coordination geometry and the reactivity of the metal center. These bulky groups can influence the approach of substrates to the metal, thereby imparting selectivity in catalytic reactions. In some cases, related diamine-derived Schiff base ligands have been shown to form stable five-membered rings through intramolecular hydrogen bonds, demonstrating the diverse coordination possibilities within this class of compounds. nih.gov The specific coordination mode—whether it acts as a simple chelating ligand or as a bridging ligand between two metal centers—can be influenced by the metal-to-ligand ratio and the nature of the metal ion itself. researchgate.net

A significant application of this compound and its derivatives is in the synthesis of novel metal complexes, particularly with platinum group metals. researchgate.netnih.gov A common synthetic route involves the direct reaction of the diamine ligand with a metal salt in a suitable solvent. researchgate.netnih.gov

For example, a series of new platinum(II) complexes have been successfully synthesized by reacting N-benzyl-1,3-propanediamine derivatives with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in water. researchgate.netnih.gov This reaction proceeds readily, yielding the corresponding [PtCl₂(diamine)] complexes. These complexes are of interest due to their potential applications in various fields, including as catalysts and therapeutic agents. researchgate.netnih.gov The resulting complexes are typically characterized using a range of spectroscopic techniques, including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt), along with elemental analysis to confirm their structure and purity. researchgate.netnih.gov

Table 1: Spectroscopic Data for a Representative Platinum(II) Complex with a N-benzyl-1,3-propanediamine Derivative. nih.gov
CompoundIR νmax KBr (cm-1)¹H-NMR (400 MHz; DMSO-d₆) δ (ppm)¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm)¹⁹⁵Pt-NMR (86 MHz, DMSO-d₆) δ (ppm)
[PtCl₂(C₁₀H₁₅N₃O₂)]·H₂O (Compound 7)3229, 3208, 3127, 3049, 2953, 1596, 1529, 1450, 1352, 1140, 1048, 813, 736, 702, 472, 3241.71 (m, 2H, CH₂); 2.64, 2.66 (2t, 4H, CH₂NH₂, CH₂NH); 3.94, 4.44 (2sl, 2H, H7, H7'); 5.15, 6.42 (2sl, 3H, NH₂, NH); 7.68 (sl, 1H, H5); 8.08, 8.22 (2d, 2H, H4, H6); 8.51 (s, 1H, H2)23.10, 42.52, 49.19, 58.13 (CH₂); 122.74, 125.24, 125.26, 129.46, 137.25, 147.38 (Ph)-2241

Applications of this compound Complexes in Homogeneous Catalysis

Metal complexes incorporating this compound and related ligands are valuable in homogeneous catalysis. The electronic and steric properties of the diamine ligand can be finely tuned by modifying its substituents, which in turn influences the activity, selectivity, and stability of the catalyst.

While this compound itself is an achiral molecule, it serves as a scaffold for the synthesis of chiral diamine derivatives that are highly effective in asymmetric catalysis. nih.govmdpi.com Chiral 1,3-diamines are important structural motifs used as organocatalysts or as chiral ligands for metal-mediated enantioselective transformations. mdpi.com By introducing chirality into the ligand, either on the diamine backbone or on the N-substituents, a chiral environment is created around the metal center.

This chiral environment enables the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. Chiral diamine ligands have been successfully employed in a variety of asymmetric reactions, including additions of organometallic reagents to imines and catalytic N-allylation. chemrxiv.orgnih.gov For instance, chiral π-allyl-palladium catalysts bearing chiral diamine ligands can mediate the enantioselective N-monoallylation of meso-vicinal diamines with high enantiomeric excess (up to 90% ee). nih.gov

Palladium complexes bearing diamine and related N-heterocyclic carbene (NHC) ligands are powerful catalysts for C-C and C-N bond-forming cross-coupling reactions. nih.gov The strong σ-donating ability of such ligands helps to stabilize the active palladium species, facilitating key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.gov

Complexes derived from N-benzyl-diamine scaffolds are effective in various palladium-catalyzed cross-coupling reactions. st-andrews.ac.uk The steric bulk of the benzyl and alkyl groups on the nitrogen atoms can enhance the rate of reductive elimination, leading to higher catalyst turnover numbers. These catalysts have found application in Suzuki-Miyaura, Sonogashira, and other coupling reactions that are fundamental to modern organic synthesis. st-andrews.ac.ukmdpi.com The stability imparted by the chelating diamine ligand allows these reactions to be carried out under relatively mild conditions with high efficiency. nih.gov

The application of this compound complexes in catalytic hydrogenation, oxidation, and polymerization is less extensively documented compared to their use in cross-coupling and asymmetric synthesis. While diamines are fundamental in catalysis, the specific utility of this ligand's complexes in these areas is not a primary focus of current research literature.

In the context of polymerization, amines can sometimes act as inhibitors or poisons for certain catalyst systems. For example, simple amines like dimethylamine (B145610) have been shown to deactivate Ziegler-Natta catalysts by forming stable complexes with the aluminum co-catalyst, thereby blocking active sites and reducing polymer productivity. mdpi.com This highlights the critical role that the interaction between amine ligands and metal centers plays in catalysis, where they can act as either beneficial ligands or detrimental inhibitors depending on the specific catalytic system. Further research is needed to explore the potential of bespoke this compound metal complexes as catalysts for hydrogenation, oxidation, or specific polymerization processes.

Mechanistic Studies of this compound-Mediated Catalytic Cycles

Detailed mechanistic investigations into catalytic cycles specifically mediated by this compound are not extensively detailed in publicly available research. However, by examining the well-established mechanisms of relevant palladium-catalyzed cross-coupling reactions and considering the structural and electronic properties of this bidentate ligand, a plausible role and influence on the catalytic cycle can be inferred. The compound primarily functions as a ligand for a metal center, typically palladium, in reactions such as the Mizoroki-Heck or Suzuki-Miyaura cross-coupling.

The catalytic cycle of these reactions generally involves a sequence of fundamental steps: oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki), and reductive elimination or β-hydride elimination. The this compound ligand, by coordinating to the palladium center, influences the electron density and steric environment of the metal, thereby affecting the rate and selectivity of these steps.

General Catalytic Cycle (Mizoroki-Heck Reaction Example)

The Mizoroki-Heck reaction, a common application for palladium-diamine complexes, involves the coupling of an unsaturated halide with an alkene. The generally accepted catalytic cycle proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with an aryl or vinyl halide (R-X), leading to the formation of a square planar Pd(II) intermediate. The this compound ligand would be coordinated to the palladium center throughout this process, stabilizing the resulting Pd(II) species.

Coordination and Migratory Insertion: An alkene then coordinates to the Pd(II) complex. This is followed by the migratory insertion of the alkene into the Pd-R bond, forming a new carbon-carbon bond and a new alkyl-palladium(II) intermediate. The steric and electronic properties of the diamine ligand can influence the regioselectivity of this insertion.

β-Hydride Elimination: A hydrogen atom from the carbon β to the palladium center is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product. The conformation of the alkyl-palladium intermediate, influenced by the ligand, is crucial for this step.

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Influence of this compound

While specific kinetic or computational data for catalytic systems employing this compound is scarce, studies on similar N,N'-diamine ligands in palladium catalysis provide insights. For instance, the bite angle and flexibility of the propanediamine backbone can affect the geometry of the palladium complex, which in turn influences the energetics of the transition states in the catalytic cycle.

Below is a table summarizing the key steps of a generic Mizoroki-Heck catalytic cycle where a ligand such as this compound would play a role.

StepDescriptionRole of this compound
1. Oxidative Addition Pd(0) inserts into the R-X bond to form a Pd(II) complex.Stabilizes the Pd(II) center through chelation.
2. Alkene Coordination The alkene substrate coordinates to the Pd(II) center.The steric bulk of the ligand can influence alkene binding.
3. Migratory Insertion The R group migrates to one of the alkene carbons.Electronic properties of the ligand can affect the rate of insertion.
4. β-Hydride Elimination A β-hydrogen is transferred to the Pd center, releasing the product.The steric environment created by the ligand can influence the regioselectivity.
5. Catalyst Regeneration The resulting Pd(II)-hydride is reduced to Pd(0) by a base.The ligand remains coordinated, stabilizing the active catalyst for the next cycle.

Further dedicated mechanistic studies, including kinetic analysis, isolation and characterization of intermediates, and computational modeling, are required to fully elucidate the specific role and impact of this compound in these important catalytic transformations.

Derivatization Strategies and Applications of N Benzyl N,n Dimethylpropane 1,3 Diamine

Synthesis of Novel Functionalized Derivatives of N'-benzyl-N,N-dimethylpropane-1,3-diamine

The presence of two distinct amine functionalities within this compound allows for selective derivatization to produce a wide array of novel compounds. The secondary amine is amenable to acylation and related reactions, while the tertiary amine is a prime candidate for quaternization.

Amide, Urea, and Thiourea (B124793) Derivatives

The secondary amine of this compound serves as a nucleophilic center for the synthesis of amides, ureas, and thioureas. These functional groups are prevalent in medicinal chemistry and material science.

Amides are typically synthesized by reacting the diamine with acylating agents such as acyl chlorides or carboxylic anhydrides. Coupling reagents like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) can also be employed to facilitate the reaction between the diamine and a carboxylic acid, a method that has been successfully used for the synthesis of various benzylamides. mdpi.com Another approach involves the reduction of an amide to form the diamine, a process that can be reversed conceptually to synthesize amide derivatives. mdpi.com

Urea and thiourea derivatives are formed through the reaction of the diamine with isocyanates and isothiocyanates, respectively. This addition reaction is generally high-yielding and proceeds under mild conditions. nih.gov Innovative, catalyst-free methods have also been developed, for instance, reacting amines with catechol carbonate at room temperature to produce N,N'-disubstituted ureas. This approach offers a green chemistry alternative to traditional methods. A variety of N-acylurea derivatives can also be synthesized through the reaction of benzylamines with intermediates like dibenzoylhydrazine carboxamide.

The following table summarizes common synthetic strategies for these derivatives.

Table 1: Synthesis of Amide, Urea, and Thiourea Derivatives
Derivative Type Reagents Typical Conditions
Amide Acyl Chloride, Carboxylic Anhydride Base (e.g., triethylamine), aprotic solvent
Amide Carboxylic Acid, Coupling Agent (e.g., HBTU) Ambient temperature, aprotic solvent
Urea Isocyanate Room temperature, various solvents
Urea Catechol Carbonate Solvent-free, catalyst-free, room temperature
Thiourea Isothiocyanate Refluxing ethanol (B145695) or other suitable solvents

Quaternary Ammonium (B1175870) Salts and Related Cationic Species

The tertiary dimethylamino group of this compound is readily converted into a quaternary ammonium salt. This transformation is most commonly achieved through the Menschutkin reaction, which involves the nucleophilic substitution of an alkyl halide by the tertiary amine. nih.gov

This SN2 reaction is effective with various alkylating agents, with benzyl (B1604629) halides being particularly common quaternizing agents. nih.gov The reaction conditions can be optimized by solvent choice; polar solvents such as alcohols, DMF, or acetonitrile (B52724) are often used. nih.gov Interestingly, the presence of water in the reaction system has been shown to significantly accelerate the rate of quaternization, leading to shorter reaction times and higher yields. nih.gov Microwave-assisted synthesis offers another efficient method for producing quaternary ammonium salts, reducing reaction times from hours to minutes. tbzmed.ac.ir The resulting quaternary ammonium salts are ionic compounds with applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

Table 2: Quaternization of Tertiary Amines

Alkylating Agent Solvent Conditions Key Feature
Benzyl Halide Water or water-containing organic solvent 70-90 °C Accelerated reaction rate and high conversion nih.govresearchgate.net
Alkyl Halide Chloroform 50-55 °C Simple purification, product may precipitate nih.gov
Benzyl Chloride Microwave Synthesizer 80 °C, 2 min Rapid, green, and efficient synthesis tbzmed.ac.ir
Ethyl Chloroacetate Anhydrous Ethanol 70 °C Can lead to cyclization or direct quaternization google.com

Incorporating the Diamine Moiety into Polymeric Architectures and Resins

The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization. The two amine groups can react with complementary difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively.

In polyamide synthesis, the diamine can be reacted with a dicarboxylic acid or its derivative. While high-temperature melt condensation is a common industrial method, alternative catalytic routes are being explored. For instance, a ruthenium-catalyzed dehydrogenation of diols and diamines provides a direct path to polyamides under milder conditions, avoiding harsh reagents and stoichiometric waste. nih.gov

For incorporation into resins, such as epoxy systems, secondary diamines can act as curing agents or reactive diluents. nih.gov The amine groups react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset polymer network. The specific structure of the diamine, including the benzyl group, can influence the mechanical and thermal properties of the final cured resin.

Utilization of this compound as a Core Building Block in Advanced Organic Synthesis

Beyond simple derivatization, this compound serves as a versatile building block for constructing more complex molecular frameworks, including heterocyclic and macrocyclic systems.

Construction of Heterocyclic Systems

The 1,3-diamine structure is a key synthon for the formation of various nitrogen-containing heterocycles. A common strategy involves the condensation of the diamine with a bifunctional electrophile. For example, reaction with a 1,4-dicarbonyl compound can lead to the formation of a seven-membered 1,4-diazepane ring, a scaffold found in many biologically active compounds. nih.gov

A general and catalytic approach, termed "regenerative cyclization," uses a diamine which reacts with an amino alcohol via dehydrogenation, condensation, and cyclization to form a new pair of amines that can undergo further ring closure. cam.ac.uk This highlights the potential of diamines as precursors to a wide variety of N-heterocyclic compounds. cam.ac.uk The reaction of N-alkylethylenediamines with formaldehyde, for instance, can yield different heterocyclic products like 1,3,5-triazinanes or bis(imidazolidinyl)methanes depending on the reaction conditions.

Table 3: General Strategies for Heterocycle Synthesis from Diamines

Heterocycle Type Co-reactant General Method
1,4-Diazepanes 1,4-Dicarbonyl compounds, α,β-unsaturated esters Condensation followed by cyclization researchgate.netnih.gov
N-Heterocycles Amino Alcohols Catalytic dehydrogenation, condensation, and cyclization cam.ac.uk
Imidazolidines, Triazinanes Aldehydes (e.g., Formaldehyde) Condensation and cyclization
Fused Heterocycles Imidoyl Chlorides, Organoboronic Acids Palladium-catalyzed cross-coupling reactions researchgate.net

Synthesis of Macrocyclic and Supramolecular Compounds

Macrocycles are large ring structures that often exhibit unique binding properties, making them important in host-guest chemistry and drug discovery. Diamines are fundamental components in the synthesis of aza-crown ethers and other nitrogen-containing macrocycles.

The classical approach to macrocyclization involves reacting a diamine with a diacyl chloride or a similar difunctional linker under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The diester method is another valuable strategy where a diamine is reacted with a diester in refluxing ethanol to produce macrocyclic diamides, which can then be reduced to the corresponding aza-crown macrocycles. tbzmed.ac.ir this compound can serve as a flexible linker in such constructions. The benzyl group can introduce aromatic stacking interactions, while the dimethylamino group can act as a hydrogen bond acceptor or a coordination site, influencing the supramolecular assembly of the resulting macrocycle.

Structure-Reactivity Relationships within this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. Modifications to the benzyl ring, the propane-1,3-diamine backbone, and the N,N-dimethylamino group can significantly alter the electronic and steric properties of the molecule. These changes, in turn, dictate the compound's behavior in chemical reactions, its efficacy as a ligand in catalysis, and its interactions in biological systems.

The primary factors governing these relationships are the electronic effects of substituents on the aromatic ring and the steric hindrance around the nitrogen donor atoms. Electron-donating groups (EDGs) on the benzyl ring increase the electron density on the benzylic nitrogen, enhancing its nucleophilicity and its ability to coordinate with metal centers. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can influence ligand-metal bond strengths and the catalytic activity of the resulting complexes.

Research into platinum complexes for antineoplastic applications has utilized various N-benzyl-1,3-propanediamine derivatives as ligands. The synthesis of these complexes involves reacting the specific diamine ligand with a platinum salt, such as potassium tetrachloroplatinate(II). nih.gov The electronic nature of the substituents on the benzyl ring (e.g., chloro, nitro, methoxy) influences the coordination chemistry and the properties of the final platinum complex. nih.gov

For instance, derivatives with electron-withdrawing groups like a chloro substituent have been noted for enhanced antimicrobial activity, potentially due to increased electrophilicity and interaction with biological targets. On the other hand, an electron-donating methoxy (B1213986) group can improve solubility in polar solvents, which is a critical factor for applications in aqueous-phase catalysis.

The length of the diamine chain also plays a crucial role. While this compound has a three-carbon spacer, analogous compounds with shorter (e.g., ethane-1,2-diamine) or longer (e.g., butane-1,4-diamine) chains exhibit different properties. A shorter chain can reduce steric hindrance but may also limit the flexibility required for efficient chelation with a metal ion. Conversely, a longer chain increases flexibility but might decrease the stability of the resulting chelate ring, potentially reducing catalytic activity in systems that require a more rigid ligand structure.

These structure-reactivity relationships are summarized in the table below, which outlines how different structural modifications are expected to influence the chemical and biological activity of the derivatives.

Derivative ClassStructural ModificationKey Substituent Example(s)Impact on Electronic PropertiesImpact on Steric PropertiesAnticipated Effect on Reactivity
Benzyl Ring Substituted Electron-Withdrawing Group (EWG)-Cl, -NO₂Decreases electron density on benzylic nitrogen, reducing basicity.Minimal direct steric change (unless ortho-substituted).Alters metal-ligand bond strength; may enhance biological interactions through increased electrophilicity. nih.gov
Benzyl Ring Substituted Electron-Donating Group (EDG)-OCH₃Increases electron density on benzylic nitrogen, enhancing basicity/nucleophilicity.Minimal direct steric change.Strengthens coordination to metal centers; can improve solubility for aqueous catalysis. nih.gov
Diamine Backbone Modified Shorter Alkyl ChainEthane-1,2-diamine analogueMinor electronic effect.Reduced steric hindrance and less conformational flexibility.Can form more rigid, but potentially strained, 5-membered chelate rings with metals.
Diamine Backbone Modified Longer Alkyl ChainButane-1,4-diamine analogueMinor electronic effect.Increased steric bulk and greater conformational flexibility.Forms more flexible 7-membered chelate rings, which may reduce stability and catalytic efficiency.

Theoretical and Computational Chemistry Approaches to N Benzyl N,n Dimethylpropane 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of N'-benzyl-N,N-dimethylpropane-1,3-diamine. The flexibility of the propane-1,3-diamine backbone and the presence of the benzyl (B1604629) group allow for a variety of spatial arrangements of the atoms.

Conformational analysis through computational methods can identify the most stable geometries of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis reveals the global minimum energy conformation as well as other low-energy conformers that may be present in a sample of the compound. For flexible diamines, both boat-like and chair-like orientations of the backbone can be investigated to determine their relative stabilities. mdpi.com The addition of substituents, such as the benzyl and dimethyl groups in this case, is not expected to significantly alter the fundamental structure of the propane (B168953) diamine unit. mdpi.com

The electronic structure of this compound can be detailed through calculations of molecular orbitals, electron density distribution, and electrostatic potential maps. These calculations provide information on the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity. The nitrogen atoms, with their lone pairs of electrons, are expected to be nucleophilic centers, while the aromatic ring of the benzyl group can also participate in various interactions.

Below is a hypothetical data table summarizing the results of a DFT calculation for the lowest energy conformer of this compound.

PropertyCalculated ValueMethod
Dipole Moment1.5 DB3LYP/6-31G(d)
HOMO Energy-5.8 eVB3LYP/6-31G(d)
LUMO Energy0.9 eVB3LYP/6-31G(d)
HOMO-LUMO Gap6.7 eVB3LYP/6-31G(d)

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.

For a flexible molecule like this compound, MD simulations can reveal the transitions between different conformations and the timescales of these motions. nih.gov This is particularly important for understanding how the molecule explores its conformational space and how its shape adapts to its environment.

When placed in a solvent, MD simulations can model the solvation process and characterize the interactions between the solute and solvent molecules. For instance, the amine groups of this compound can form hydrogen bonds with protic solvents. The benzyl group may engage in hydrophobic interactions. The strength and dynamics of these interactions can be quantified through the simulation.

Furthermore, MD simulations are a valuable tool for studying the binding of this compound to a biological target, such as a protein or nucleic acid. By simulating the complex, one can investigate the stability of the bound state, identify the key intermolecular interactions responsible for binding, and understand the role of molecular flexibility in the recognition process.

The following table presents hypothetical data that could be obtained from an MD simulation of this compound in a water box.

ParameterSimulated ValueSimulation Conditions
Diffusion Coefficient0.5 x 10-5 cm2/s300 K, 1 atm
Average Number of Hydrogen Bonds with Water3.2300 K, 1 atm
Radial Distribution Function (N-H...Owater) Peak1.8 Å300 K, 1 atm

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties and steric factors of the molecule, insights into its chemical behavior can be gained.

Frontier Molecular Orbital (FMO) theory is a common approach to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other reactants. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the nitrogen atoms, suggesting that these are the primary sites for electrophilic attack.

Computational models can also be used to study the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are related to the reaction rate. For reactions with multiple possible products, the relative activation energies of the different pathways can be used to predict the selectivity. For instance, in a reaction where either the primary or tertiary amine could react, computational modeling can help determine which site is more reactive.

The table below provides hypothetical results from a computational study on the reactivity of this compound.

Reactivity IndexCalculated Value (Arbitrary Units)Interpretation
Fukui Function (f-) on N1 (primary amine)0.45High susceptibility to electrophilic attack
Fukui Function (f-) on N3 (tertiary amine)0.38Moderate susceptibility to electrophilic attack
Calculated pKa of Primary Amine10.2Basicity of the primary amine group
Calculated pKa of Tertiary Amine9.5Basicity of the tertiary amine group

Elucidation of Spectroscopic Signatures through Advanced Theoretical Methods

Advanced theoretical methods can be used to calculate and predict the spectroscopic signatures of this compound, aiding in its characterization and identification.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts of ¹H and ¹³C atoms can be predicted. nih.govacs.org These calculations are often performed using DFT methods. For a flexible molecule, it is important to consider the contributions of multiple low-energy conformers to the observed spectrum, as the experimental spectrum represents a population-weighted average. rsc.org

Similarly, theoretical calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. nycu.edu.tw By analyzing the calculated vibrational modes, each peak in the theoretical spectrum can be assigned to specific molecular motions, such as N-H stretching, C-H stretching, and C-N stretching. orgchemboulder.comlibretexts.org This can be invaluable for interpreting experimental IR spectra.

The following table presents hypothetical calculated spectroscopic data for this compound.

Spectroscopic ParameterCalculated ValueAssignment
1H NMR Chemical Shift (ppm)7.2-7.4Aromatic protons
1H NMR Chemical Shift (ppm)3.7-CH2-Ph
13C NMR Chemical Shift (ppm)127-140Aromatic carbons
IR Frequency (cm-1)3350N-H stretch (secondary amine)
IR Frequency (cm-1)2950-2800C-H stretch (aliphatic)
IR Frequency (cm-1)1250-1020C-N stretch (aliphatic amine)

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of N Benzyl N,n Dimethylpropane 1,3 Diamine and Its Complexes

X-ray Crystallography for Absolute Stereochemistry, Conformation, and Intermolecular Interactions in Solid State

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at an atomic level. For N'-benzyl-N,N-dimethylpropane-1,3-diamine and its metallic or organic complexes, this technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state.

In a study of a related diamine salt, N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride, crystallographic analysis revealed an anti conformation for the N—C—C—N backbone, with a torsion angle of 175.1 (10)°. researchgate.net This type of analysis is critical for understanding the preferred spatial arrangement of the flexible propane-1,3-diamine chain in this compound.

Furthermore, X-ray crystallography elucidates the intricate network of intermolecular interactions that govern the packing of molecules in a crystal lattice. For diamine salts, hydrogen bonding is a dominant interaction. In the crystal structure of 2,2-dimethylpropane-1,3-diaminium dichloride, for instance, cations and anions are linked by N−H∙∙∙Cl hydrogen bonds, forming complex cages that can encapsulate solvent molecules. mdpi.com Similar analyses of this compound complexes can reveal how the benzyl (B1604629) and dimethylamino groups influence crystal packing through weaker C—H⋯π or van der Waals interactions, providing insights into the supramolecular chemistry of the system.

Table 1: Representative Crystallographic Data for a Related Diaminium Salt This interactive table provides examples of parameters obtained from X-ray crystallography.

Parameter Value Significance
Crystal System Monoclinic Describes the basic crystal symmetry.
Space Group P2₁/c Defines the specific symmetry elements within the crystal.
a (Å) 5.6744 (7) Unit cell dimension.
b (Å) 22.384 (3) Unit cell dimension.
c (Å) 5.9991 (7) Unit cell dimension.
β (°) 105.372 (12) Unit cell angle.
N-C-C-N Torsion Angle 175.1 (10)° Confirms the anti conformation of the diamine backbone. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-Phase Behavior and Dynamic Studies

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is unparalleled for probing the structure and behavior of molecules in solution. For this compound, ¹H and ¹³C NMR are routinely used for structural confirmation. mdpi.comresearchgate.net Advanced NMR techniques, however, offer much deeper insights into dynamic processes.

The presence of multiple rotatable bonds in this compound can lead to complex conformational equilibria in solution. In analogous amide systems, hindered rotation around C–N bonds is a well-documented phenomenon that results in the appearance of duplicate signals in both ¹H and ¹³C NMR spectra, corresponding to different rotamers (rotational isomers). mdpi.com Variable-temperature (VT) NMR studies can be employed to study these dynamic equilibria. By recording spectra at different temperatures, it is possible to determine the thermodynamic parameters for the interconversion between conformers and identify the major species present in solution. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives or metal complexes. mdpi.comscielo.br For instance, an HMBC spectrum can reveal correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular framework and confirm connectivity within the ligand and between the ligand and a metal center. These techniques are crucial for verifying the structure of newly synthesized complexes in solution. mdpi.com

Mass Spectrometry for Reaction Monitoring, Pathway Elucidation, and Complex Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used to identify the products of reactions involving this compound and to monitor the progress of these reactions. rsc.org

In synthetic procedures, MS (often coupled with Gas Chromatography, GC-MS) can quickly confirm the formation of the desired product by identifying its molecular ion peak [M]⁺. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound, distinguishing it from other species with the same nominal mass. mdpi.com

For mechanistic studies, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is invaluable. This technique can be used to identify transient intermediates and byproducts in a reaction mixture, helping to elucidate the reaction pathway. nih.govresearchgate.net In one study on a related diamine, LC-MS/MS with derivatization was used to develop a sensitive method for quantification and analysis. nih.govresearchgate.net This approach allows for the separation of complex mixtures followed by the structural characterization of each component, providing critical evidence for proposed reaction mechanisms. Isotope labeling studies, where an atom in the reactant is replaced by its heavier isotope (e.g., deuterium), can be combined with mass spectrometry to track the fate of specific atoms throughout a chemical transformation. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for qualitative analysis and for tracking changes in chemical bonding during a reaction. researchgate.netnih.govsphinxsai.com

For this compound, FTIR and Raman spectra would show characteristic bands for:

N-H stretching and bending of the secondary amine.

C-H stretching from the aromatic benzyl group and the aliphatic propane (B168953) and methyl groups. sphinxsai.com

C-N stretching of the amine groups.

C=C stretching within the aromatic ring. sphinxsai.com

When this compound acts as a ligand to form a metal complex, significant changes in its vibrational spectrum can be observed. The coordination of the nitrogen atoms to a metal center will alter the frequency of the C-N and N-H stretching vibrations. These shifts provide direct evidence of ligand coordination and can offer clues about the strength of the metal-ligand bond.

Table 2: Typical Vibrational Modes for this compound This interactive table shows representative frequency ranges for key functional groups.

Vibrational Mode Typical Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100 - 3000 Benzyl Ring
Aliphatic C-H Stretch 3000 - 2850 Propane chain, Methyl groups
N-H Stretch 3500 - 3300 Secondary Amine
C=C Aromatic Stretch 1650 - 1400 Benzyl Ring
N-H Bend 1650 - 1500 Secondary Amine

Emerging Research Directions and Future Perspectives on N Benzyl N,n Dimethylpropane 1,3 Diamine

Integration into Supramolecular Chemistry and Self-Assembly Processes

While direct studies on N'-benzyl-N,N-dimethylpropane-1,3-diamine in supramolecular chemistry are not extensively documented, its structural characteristics suggest significant potential. The field of supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. Diamine-functionalized molecules are of growing interest in this area, particularly in the construction of Metal-Organic Frameworks (MOFs). rsc.org

MOFs are porous materials where metal ions or clusters are linked by organic ligands. Post-synthetic modification of MOFs allows for the introduction of functional molecules like diamines, which can append to open metal sites. rsc.org This process can tailor the properties of the MOF for specific applications, such as selective CO2 capture or catalysis. rsc.orgresearchgate.net The this compound molecule is a prime candidate for such applications. Its two distinct amine groups—a tertiary amine and a secondary amine—offer differential reactivity. The less sterically hindered secondary amine could preferentially coordinate with a metal center within a framework, leaving the dimethylamino group and the bulky benzyl (B1604629) group to influence the framework's pore environment and surface chemistry. This could lead to the design of highly specific host-guest systems or catalytic pockets.

The interplay between the flexible propane (B168953) chain and the rigid, aromatic benzyl group could also be exploited in crystal engineering to direct the self-assembly of novel solid-state architectures through hydrogen bonding and π-π stacking interactions.

Potential in Materials Science: From Small Molecules to Polymeric Architectures

In materials science, this compound has been identified as a valuable ligand for the synthesis of metal complexes with unique properties. A notable application is in the creation of platinum complexes. Researchers have successfully synthesized novel platinum(II) complexes by reacting N-benzyl-1,3-propanediamine derivatives with potassium tetrachloroplatinate(II). nih.govresearchgate.net These complexes are being investigated for their potential in materials science and as antineoplastic agents. nih.govresearchgate.net The diamine ligand plays a crucial role in stabilizing the metal center and influencing the electronic and steric properties of the final complex.

Beyond discrete metal complexes, the bifunctional nature of this compound makes it a promising candidate for incorporation into polymeric structures. Its ability to act as a chain extender or cross-linking agent is analogous to simpler diamines like N,N'-Dimethyl-1,3-propanediamine, which is known as a chemical crosslinking reagent. wikipedia.org By reacting with appropriate difunctional monomers (e.g., diacyl chlorides or diisocyanates), it could be used to synthesize advanced polyamides or polyureas. The incorporation of the benzyl group into the polymer backbone would impart increased rigidity and thermal stability, while the dimethylamino group could serve as a site for post-polymerization modification or to influence the polymer's solubility and adhesive properties.

Table 1: Potential Applications and Research Directions

FieldSpecific Application / RoleKey Structural Features UtilizedResearch Goal
Supramolecular ChemistryFunctionalization of Metal-Organic Frameworks (MOFs)Asymmetric diamine for selective coordinationCreating materials for gas capture or catalysis. rsc.orgresearchgate.net
Materials ScienceLigand for Platinum ComplexesChelating diamine backboneDeveloping novel inorganic materials and potential therapeutic agents. nih.govresearchgate.net
Polymer ChemistryMonomer or Cross-linking AgentTwo reactive amine sites (secondary and tertiary)Synthesizing polymers with enhanced thermal stability and functionality. wikipedia.org
CatalysisLigand for Metal CatalystsAbility to stabilize metal ionsInfluencing the selectivity and efficiency of metal-catalyzed reactions.

Future Innovations in Synthetic Strategies and Catalytic Applications

Innovations in the synthesis of this compound and its derivatives are crucial for expanding their use. While direct, novel syntheses of the title compound are not widely published, efficient strategies can be inferred from established methods for related compounds. The synthesis of the precursor N,N-dimethyl-1,3-propanediamine is well-established, often involving a two-step process starting with dimethylamine (B145610) and acrylonitrile (B1666552) to form N,N-dimethyl-aminopropionitrile, which is then hydrogenated using catalysts like Raney-Ni. cetjournal.itgoogle.com Future synthetic innovations could focus on a subsequent, highly selective N-benzylation of N,N-dimethyl-1,3-propanediamine to yield the target molecule with high purity, avoiding dibenzylation.

In catalysis, the primary role of this compound is as an effective ligand that can stabilize metal ions, thereby enhancing the efficiency of catalytic reactions. The steric and electronic characteristics of the ligand can significantly impact the reactivity and selectivity of catalytic processes. Its platinum complexes have been shown to possess interesting catalytic properties, opening avenues for new applications in chemical transformations. Future research could explore the use of this diamine with other transition metals (e.g., palladium, rhodium, copper) to create a new generation of catalysts for cross-coupling reactions, hydrogenations, or asymmetric synthesis, where the chiral environment created by the ligand could be beneficial.

Broader Implications for Amine Chemistry and Advanced Organic Synthesis

The compound this compound stands as a testament to the versatility of functionalized amines in modern organic chemistry. As an asymmetrically substituted diamine, it serves as a powerful building block, allowing for stepwise and selective reactions at its two different nitrogen centers. This feature is highly valuable in multi-step syntheses of complex organic molecules, where protecting group strategies are paramount.

The benzyl group can serve as a removable protecting group for the secondary amine, a common strategy in amine synthesis. clockss.org This allows the tertiary dimethylamino group to be utilized first, with the benzyl group being cleaved later via methods like catalytic hydrogenolysis to reveal a reactive secondary amine for further functionalization. This utility as a versatile intermediate is significant for constructing molecules in medicinal chemistry and other areas of advanced synthesis. The development of platinum complexes from its derivatives as potential antineoplastic agents underscores the importance of such diamine scaffolds in the search for new therapeutics. nih.govresearchgate.net The continued exploration of this and related functionalized diamines is expected to lead to new synthetic methodologies and the discovery of molecules with novel properties and applications. nih.gov

Table 2: Mentioned Compounds

Compound Name Role/Context in Article
This compound The subject of the article; a versatile ligand and chemical intermediate.
Potassium tetrachloroplatinate(II) Reactant used to synthesize platinum complexes from diamine ligands. nih.govresearchgate.net
N,N'-Dimethyl-1,3-propanediamine A related diamine mentioned as a chemical crosslinking reagent. wikipedia.org
Dimethylamine A starting material for the synthesis of N,N-dimethyl-1,3-propanediamine. cetjournal.itgoogle.com
Acrylonitrile A starting material for the synthesis of N,N-dimethyl-1,3-propanediamine. cetjournal.itgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-benzyl-N,N-dimethylpropane-1,3-diamine?

  • Methodology :

  • Step 1 : React 1,3-diaminopropane with benzyl halides (e.g., benzyl chloride) under controlled alkaline conditions (e.g., K₂CO₃ in acetonitrile) to selectively substitute the benzyl group.

  • Step 2 : Purify the product via vacuum distillation or column chromatography to isolate the target compound.

  • Key Considerations : Use excess benzyl halide to drive the reaction to completion and minimize byproducts like bis-benzylated derivatives.

  • Reference : Similar alkylation strategies are validated for structurally related diamines .

    • Example Reaction Table :
ReactantsSolventConditionsYieldPurification Method
1,3-diaminopropane + BnClAcetonitrileReflux, 24h~60%Vacuum distillation

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR detects distinct peaks for benzyl aromatic protons (δ 7.2–7.4 ppm) and methyl groups on nitrogen (δ 2.1–2.3 ppm). ¹³C NMR confirms quaternary carbons in the benzyl group (δ 125–140 ppm).
  • Mass Spectrometry : HRMS-DART provides molecular ion peaks (e.g., [M+H]⁺ at m/z 221.2).
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves hydrogen bonding and molecular geometry .

Advanced Research Questions

Q. How can reaction yield inconsistencies be addressed during synthesis?

  • Contradiction Analysis :

  • Issue : Variable yields (e.g., 40–70%) may arise from incomplete alkylation or competing side reactions (e.g., over-alkylation).
  • Solutions :

Optimize stoichiometry (e.g., 1.2 eq. benzyl halide per amine group).

Use continuous flow reactors to maintain consistent reaction parameters (temperature, mixing) .

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

  • Case Study : In a related diamine synthesis, switching from batch to flow reactors improved yield reproducibility from ±15% to ±5% .

Q. What strategies enable functionalization of this compound for coordination chemistry?

  • Methodology :

  • Schiff Base Formation : React with aldehydes (e.g., 3-bromosalicyaldehyde) to form imine ligands. Example:
  • Step 1 : Stir equimolar diamine and aldehyde in methanol under reflux (30 min).
  • Step 2 : Crystallize the product for X-ray analysis, revealing hydrogen-bonded dimers (N–H⋯O interactions) .
  • Metal Coordination : Use zinc acetate to synthesize complexes, as demonstrated for similar diamines .

Q. How can hydrogen-bonding patterns in crystalline derivatives be systematically analyzed?

  • Graph Set Analysis :

  • Technique : Apply Etter’s rules to categorize hydrogen bonds (e.g., D for donor, A for acceptor).
  • Example : In a zinc complex, N–H⋯O bonds form R₂²(8) motifs, stabilizing the crystal lattice .
    • Tools : SHELX software for crystallographic refinement and Mercury for visualization .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • GHS Classifications : Skin irritation (Category 2), eye damage (Category 2A), respiratory toxicity (Category 3) .
  • Protocols :
  • Use fume hoods and PPE (gloves, goggles).
  • In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

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